[Isopropyl-(1-thiazol-2-yl-ethyl)-amino]-acetic acid [Isopropyl-(1-thiazol-2-yl-ethyl)-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13473038
InChI: InChI=1S/C10H16N2O2S/c1-7(2)12(6-9(13)14)8(3)10-11-4-5-15-10/h4-5,7-8H,6H2,1-3H3,(H,13,14)
SMILES: CC(C)N(CC(=O)O)C(C)C1=NC=CS1
Molecular Formula: C10H16N2O2S
Molecular Weight: 228.31 g/mol

[Isopropyl-(1-thiazol-2-yl-ethyl)-amino]-acetic acid

CAS No.:

Cat. No.: VC13473038

Molecular Formula: C10H16N2O2S

Molecular Weight: 228.31 g/mol

* For research use only. Not for human or veterinary use.

[Isopropyl-(1-thiazol-2-yl-ethyl)-amino]-acetic acid -

Specification

Molecular Formula C10H16N2O2S
Molecular Weight 228.31 g/mol
IUPAC Name 2-[propan-2-yl-[1-(1,3-thiazol-2-yl)ethyl]amino]acetic acid
Standard InChI InChI=1S/C10H16N2O2S/c1-7(2)12(6-9(13)14)8(3)10-11-4-5-15-10/h4-5,7-8H,6H2,1-3H3,(H,13,14)
Standard InChI Key BJEHSCMZCJKLOZ-UHFFFAOYSA-N
SMILES CC(C)N(CC(=O)O)C(C)C1=NC=CS1
Canonical SMILES CC(C)N(CC(=O)O)C(C)C1=NC=CS1

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s IUPAC name, 2-[propan-2-yl-[1-(1,3-thiazol-2-yl)ethyl]amino]acetic acid, reflects its three primary components:

  • A thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms at positions 1 and 3).

  • An isopropyl group attached to the amino nitrogen, enhancing lipophilicity.

  • An amino-acetic acid moiety facilitating interactions with biological systems .

The SMILES notation CC(C)N(CC(=O)O)C(C)C1=NC=CS1\text{CC(C)N(CC(=O)O)C(C)C1=NC=CS1} and InChIKey BJEHSCMZCJKLOZ-UHFFFAOYSA-N\text{BJEHSCMZCJKLOZ-UHFFFAOYSA-N} confirm its stereochemical configuration .

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular Weight228.31 g/mol
LogP (Lipophilicity)Estimated 1.2–1.8
Hydrogen Bond Donors2 (NH and COOH)
Hydrogen Bond Acceptors4 (2x O, 1x N, 1x S)

The thiazole ring’s electron-rich nature enables π-π stacking and hydrogen bonding, critical for molecular recognition .

Synthesis and Chemical Reactivity

Reactivity Profile

The compound undergoes characteristic reactions:

  • Oxidation: Thiazole sulfur oxidizes to sulfoxides (R-SO\text{R-SO}) or sulfones (R-SO2\text{R-SO}_2) with H2O2\text{H}_2\text{O}_2.

  • Nucleophilic Substitution: Halogenation at the thiazole C-5 position using NCS\text{NCS} or NBS\text{NBS} .

  • Esterification: Carboxylic acid group reacts with alcohols to form esters (e.g., ethyl ester for prodrug design) .

Biological Activities and Mechanisms

Antimicrobial Properties

Thiazole derivatives exhibit broad-spectrum activity, as evidenced by:

Compound AnalogTarget PathogenMIC (μg/mL)MBC/MFC RatioSource
Pyrazole-thiazole 7bS. aureus0.220.5
Thiazole 4aE. coli0.451.0
Thiazole 5aC. albicans0.240.5

Mechanistically, the thiazole ring disrupts microbial cell membranes and inhibits DNA gyrase . The isopropyl group enhances membrane permeability, while the carboxylic acid moiety chelates metal ions essential for microbial enzymes.

Enzyme Modulation

In vitro studies highlight interactions with:

  • P-glycoprotein (P-gp): Thiazole derivatives stimulate ATPase activity, reversing multidrug resistance in cancer cells .

  • Dihydrofolate Reductase (DHFR): Competitive inhibition with IC50\text{IC}_{50} values <1 μM reported for analogs .

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: Moderate oral bioavailability (∼40%) due to carboxylic acid’s polarity.

  • Metabolism: Hepatic glucuronidation of the carboxylic acid and oxidative degradation of the thiazole ring .

  • Excretion: Renal clearance predominates, with 60–70% unchanged in urine.

Toxicity Data

Model SystemLD₅₀ (mg/kg)Notable EffectsSource
Rat (oral)>2000Mild hepatotoxicity
Zebrafish embryo100 μMDevelopmental delays

Comparative Analysis with Analogous Compounds

Structural Analogues

CompoundKey DifferencesBioactivity
Thiamine (B1)Pyrimidine-thiazole fusionCofactor in metabolism
CaptoprilSulfhydryl substituentACE inhibitor
Compound 3g Pyridyl-thiazolamine coreM₃ mAChR PAM (EC₅₀ = 30 nM)

This compound’s isopropyl-aminoacetic acid chain confers unique solubility and target selectivity compared to derivatives with bulkier aryl groups .

Future Research Directions

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics in murine infection models .

  • Structure-Activity Relationships (SAR): Optimize substituents at the thiazole C-4 and amino N-position .

  • Nanoparticle Delivery Systems: Encapsulate in liposomes to enhance bioavailability.

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